molecular formula C7H5BrF2O B1375596 1-Bromo-2,4-difluoro-5-methoxybenzene CAS No. 943831-06-9

1-Bromo-2,4-difluoro-5-methoxybenzene

Cat. No. B1375596
M. Wt: 223.01 g/mol
InChI Key: DLHGZDMSUZUOEV-UHFFFAOYSA-N
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Description

“1-Bromo-2,4-difluoro-5-methoxybenzene” is a chemical compound with the molecular formula BrC6H3F2 . It has a molecular weight of 192.99 . This compound undergoes lithiation exclusively at the position having two adjacent halogen substituents, yielding 6-bromo-2,3-difluorobenzoic acid . It has been used in the preparation of key intermediates of chiral azole antifungal agents by a chemoenzymatic process .


Synthesis Analysis

The synthesis of “1-Bromo-2,4-difluoro-5-methoxybenzene” involves a telescoped approach to aryl hydroxymethylation . This process involves the combination of the Bouveault formylation and hydride reduction .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2,4-difluoro-5-methoxybenzene” can be represented by the linear formula BrC6H3F2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “1-Bromo-2,4-difluoro-5-methoxybenzene” are characterized by the initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .


Physical And Chemical Properties Analysis

“1-Bromo-2,4-difluoro-5-methoxybenzene” has a refractive index n20/D of 1.505 (lit.) . It has a boiling point of 145-146 °C (lit.) and a melting point of -4 °C (lit.) . The density of this compound is 1.708 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Intermediates in Organic Chemistry

1-Bromo-2,4-difluoro-5-methoxybenzene has been utilized in the synthesis of various organic intermediates. For instance, Toyota et al. (2003) used a structurally similar bromobenzene to create diphosphene and fluorenylidenephosphine, compounds that include low-coordinate phosphorus atoms, demonstrating the versatility of bromobenzenes in synthesizing complex organic molecules (Toyota et al., 2003).

Liquid Crystal Synthesis

Bertini et al. (2003) explored the synthesis of chiral liquid crystals using a method involving bromobenzene derivatives, highlighting the application of these compounds in advanced material synthesis (Bertini et al., 2003).

Environmental Studies

Führer and Ballschmiter (1998) identified bromochloromethoxybenzenes, including compounds related to 1-Bromo-2,4-difluoro-5-methoxybenzene, in the marine troposphere. This study provides insight into the environmental distribution of such organohalogens (Führer & Ballschmiter, 1998).

Electrochemical Studies

Horio et al. (1996) conducted electrochemical studies on halobenzenes, including compounds structurally related to 1-Bromo-2,4-difluoro-5-methoxybenzene, to understand side reactions during fluorination processes. This research is vital for the optimization of electrochemical reactions in organic chemistry (Horio et al., 1996).

Pharmaceutical and Material Synthesis

Various studies have utilized bromobenzene derivatives in the synthesis of pharmaceutical agents and organic electroluminescent materials. For instance, Xuan et al. (2010) synthesized 1-bromo-2,4-dinitrobenzene, a compound with similarities to 1-Bromo-2,4-difluoro-5-methoxybenzene, demonstrating its potential in creating valuable organic compounds (Xuan et al., 2010).

Safety And Hazards

“1-Bromo-2,4-difluoro-5-methoxybenzene” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be worn .

Relevant Papers

There are several papers related to “1-Bromo-2,4-difluoro-5-methoxybenzene”. These papers discuss its properties, uses, and other relevant information .

properties

IUPAC Name

1-bromo-2,4-difluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHGZDMSUZUOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,4-difluoro-5-methoxybenzene

Synthesis routes and methods

Procedure details

To a solution of 1,3 dibromo-4,6-difluorobenzene (10.0 g, 37 mmol) in THF (50 mL) at −20° C. was added isopropyl magnesium chloride (2.0M in THF, 42 mmol) and the resulting solution warm to 0° C. and stirred for 30 minutes. Trimethylborate (4.7 g, 45 mmol) was added and the mixture stirred at ambient temperature for 1 hour. The solution was recooled to −20° C. and peracetic acid (32%, 50 mmol) was added and the solution was stirred for 30 minutes at ambient temperature. The solution was then quenched with sodium bisulfite (5% solution, 75 mL) and then acidified with 6 N hydrochloric acid and extracted with ethyl ether (2×75 mL). Combined extracts were dried (sodium sulfate) and concentrated. The crude phenol was dissolved in acetonitrile (40 mL) and potassium carbonate (10 g, 74 mmol) and iodomethane (5.7 g, 40 mmol) were added and stirred at ambient temperature for 20 hours. The solution was concentrated and the residue taken into water (50 mL) and extracted with ethyl ether (2×75 mL) and the combined extracts were washed with brine, dried (sodium sulfate), and concentrated. The residue was purified by chromatography (hexanes) to give 1-bromo-2,4-difluoro-5-methoxybenzene (2.0 g, 8.6 mmol): LC/MS (m/z=223).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
42 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
50 mmol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
5.7 g
Type
reactant
Reaction Step Four

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